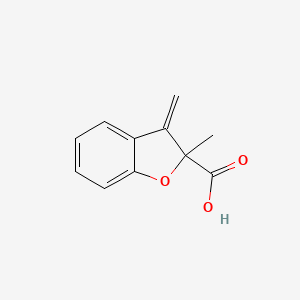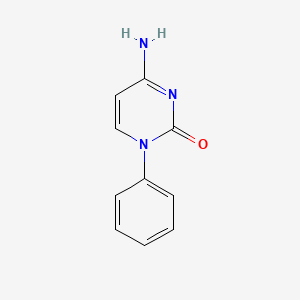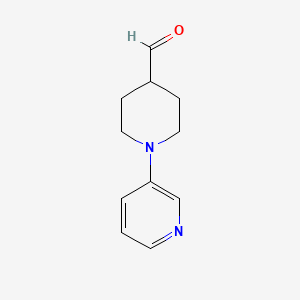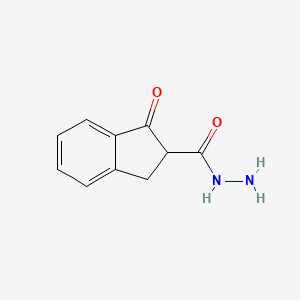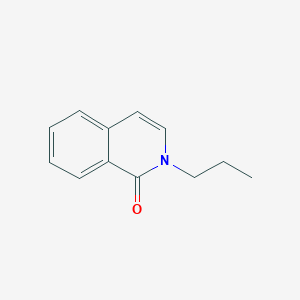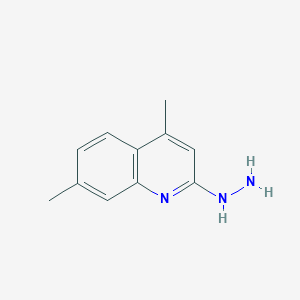
7-(Chloromethyl)-5-methylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Clorometil)-5-metilquinoxalina es un compuesto orgánico aromático heterocíclico. Pertenece a la familia de la quinoxalina, conocida por sus diversas actividades biológicas y aplicaciones en química medicinal. La estructura de la 7-(Clorometil)-5-metilquinoxalina consiste en un anillo de quinoxalina sustituido con un grupo clorometil en la posición 7 y un grupo metil en la posición 5.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 7-(Clorometil)-5-metilquinoxalina normalmente implica la reacción de la 5-metilquinoxalina con agentes clorometilantes. Un método común es la reacción de la 5-metilquinoxalina con éter metil clorometil en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del agente clorometilante.
Métodos de producción industrial
La producción industrial de 7-(Clorometil)-5-metilquinoxalina puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del compuesto. Además, el uso de agentes clorometilantes más seguros y respetuosos con el medio ambiente se puede considerar para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
La 7-(Clorometil)-5-metilquinoxalina puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo clorometil puede ser sustituido por nucleófilos como aminas, tioles y alcoholes.
Reacciones de oxidación: El grupo metil puede oxidarse para formar los ácidos carboxílicos o aldehídos correspondientes.
Reacciones de reducción: El anillo de quinoxalina puede reducirse para formar derivados dihidroquinoxalina.
Reactivos y condiciones comunes
Reacciones de sustitución: Nucleófilos como la azida de sodio, el tiolato de sodio o las aminas primarias en presencia de una base como el hidróxido de sodio.
Reacciones de oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reacciones de reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Principales productos formados
Reacciones de sustitución: Formación de derivados de quinoxalina sustituidos.
Reacciones de oxidación: Formación de ácidos carboxílicos o aldehídos de quinoxalina.
Reacciones de reducción: Formación de derivados dihidroquinoxalina.
Aplicaciones Científicas De Investigación
La 7-(Clorometil)-5-metilquinoxalina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizada como intermedio en la síntesis de derivados de quinoxalina más complejos.
Biología: Estudiada por sus posibles propiedades antimicrobianas y anticancerígenas.
Medicina: Investigada por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizada en el desarrollo de materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de la 7-(Clorometil)-5-metilquinoxalina implica su interacción con objetivos biológicos como enzimas o receptores. El grupo clorometil puede actuar como un agente alquilante, formando enlaces covalentes con sitios nucleofílicos en proteínas o ADN. Esto puede conducir a la inhibición de la actividad enzimática o la interrupción de la función del ADN, contribuyendo a sus efectos antimicrobianos o anticancerígenos.
Comparación Con Compuestos Similares
Compuestos similares
- 7-(Clorometil)-5-metilquinazolina
- 7-(Clorometil)-5-metilpirimidina
- 7-(Clorometil)-5-metilbenzoxazol
Singularidad
La 7-(Clorometil)-5-metilquinoxalina es única debido a su patrón de sustitución específico en el anillo de quinoxalina, que imparte propiedades químicas y biológicas distintas. Su grupo clorometil proporciona un sitio reactivo para modificaciones químicas adicionales, lo que lo convierte en un intermedio valioso en la química sintética.
Propiedades
Fórmula molecular |
C10H9ClN2 |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
7-(chloromethyl)-5-methylquinoxaline |
InChI |
InChI=1S/C10H9ClN2/c1-7-4-8(6-11)5-9-10(7)13-3-2-12-9/h2-5H,6H2,1H3 |
Clave InChI |
ONWTVBMYGOOWEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=NC=CN=C12)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



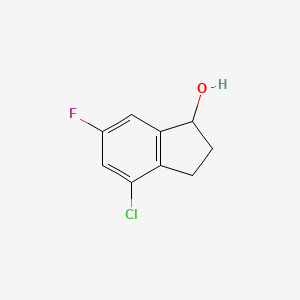

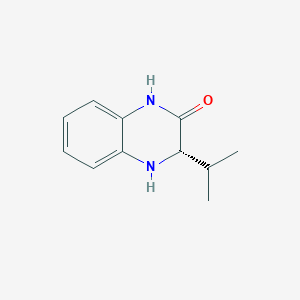
![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)

